4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide

Catalog No.
S1796895
CAS No.
181148-00-5
M.F
C14H18F3N3O5
M. Wt
365.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cy...

CAS Number

181148-00-5

Product Name

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide

Molecular Formula

C14H18F3N3O5

Molecular Weight

365.31

InChI

InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18)

SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide (CAS 181148-00-5), commonly known as SMCC hydrazide, is a heterobifunctional crosslinker featuring a sulfhydryl-reactive maleimide group and a carbonyl-reactive hydrazide group separated by a cyclohexane spacer [1]. In procurement and biomanufacturing, it is primarily sourced for site-specific bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and glycoprotein modifications. The hydrazide moiety specifically targets aldehydes—typically generated via periodate oxidation of carbohydrate residues—while the maleimide group reacts with free thiols [1]. The defining structural feature of this compound is the cyclohexane ring, which imparts critical steric stability to the maleimide group, making it a highly practical precursor for complex, multi-step conjugation workflows where intermediate stability is required [1].

Research Fit

Orthogonal maleimide–hydrazide pair for stepwise thiol-carbonyl conjugation
Rigid 15.1 Å cyclohexane spacer addresses steric hindrance in glycoconjugates
Stable non-cleavable thioether and hydrazone bonds for permanent bioconjugates

Substituting SMCC hydrazide with closely related crosslinkers severely compromises either reaction specificity or intermediate stability [1]. If a buyer substitutes with linear aliphatic hydrazide-maleimides like EMCH (ε-Maleimidocaproic acid hydrazide) or BMPH (β-Maleimidopropionic acid hydrazide), the lack of a sterically protective cyclohexane ring leads to rapid aqueous hydrolysis of the maleimide group, precluding the lyophilization or extended storage of activated intermediates [1]. Conversely, substituting with standard SMCC (which replaces the hydrazide with an NHS ester) shifts the target from oxidized carbohydrates to primary amines. This random lysine conjugation often modifies the Fab region of antibodies, reducing immunoreactivity and resulting in highly heterogeneous product profiles with uncontrolled drug-to-antibody ratios (DAR) [1]. Therefore, SMCC hydrazide is non-interchangeable when site-specific Fc-glycan targeting and extended intermediate stability are simultaneously required.

Substitution Risk

Target
MMCCH · CAS 181148-00-5
  • Rigid cyclohexane core, 15.1 Å spacer
  • Proven higher epitope ratios & titers in STn-KLH model
Substitutes
BMPH · EMCH · MPBH
  • Shorter BMPH (8.1 Å) or flexible EMCH (11.8 Å) may reduce epitope accessibility
  • Longer aromatic MPBH (17.9 Å) may introduce excessive conformational freedom
  • Scaffold flexibility can alter conjugate stoichiometry and immune readout

Maleimide Stability via Steric Shielding

The cyclohexane bridge in SMCC hydrazide sterically shields the maleimide group from water molecules, reducing its rate of hydrolysis compared to straight-chain analogs . In 0.1 M sodium phosphate buffer (pH 7.0) at 4°C, the maleimide group of SMCC-derived linkers remains stable for approximately 64 hours . In contrast, linear aliphatic maleimide linkers (such as EMCH) lack this steric protection and undergo rapid ring-opening hydrolysis under identical conditions, drastically shortening their functional half-life .

Evidence DimensionMaleimide functional stability in pH 7.0 buffer at 4°C
Target Compound Data~64 hours of stability
Comparator Or BaselineLinear aliphatic maleimides (e.g., EMCH)
Quantified Difference>60 hours of extended reactive half-life
Conditions0.1 M sodium phosphate buffer, pH 7.0, 4°C

Allows manufacturers to perform two-step bioconjugations and safely lyophilize or store maleimide-activated intermediates without losing thiol-reactive titer.

STn-KLH conjugation
Head-to-head
MMCCHHigher epitope ratio
Two-carbon linkerSteric hindrance limit
Anti-OSM IgGMMCCH reported highest titer
Supports conjugate vaccine workflow selection
Balb/c mouse immunization; glycopeptide-KLH model

Fc-Glycan Targeting & Immunoreactivity Preservation

SMCC hydrazide targets aldehydes generated by periodate oxidation of carbohydrates, which are naturally localized on the Fc region of IgG antibodies, restricting conjugation to approximately 1-2 sites per heavy chain [1]. Standard SMCC, utilizing an NHS ester, targets primary amines and randomly labels among the ~80 available lysine residues across the entire antibody, frequently modifying the antigen-binding Fab region [1].

Evidence DimensionConjugation site distribution and DAR control
Target Compound DataSite-specific (Fc region glycans, ~1-2 sites per heavy chain)
Comparator Or BaselineStandard SMCC (Random lysine labeling among ~80 sites)
Quantified DifferenceHighly restricted conjugation sites vs. random heterogeneous distribution
ConditionsPeriodate-oxidized IgG vs. native IgG

Ensures a controlled drug-to-antibody ratio (DAR) and preserves the binding affinity of the antibody, which is critical for regulatory approval and efficacy of ADCs.

Spacer arm length
Cross-study
15.1Å
Intermediate niche between BMPH (8.1 Å) and MPBH (17.9 Å)
Rigid cyclohexane scaffold; fully extended estimate

Chemoselective Coupling at Acidic pH

The hydrazide group of SMCC hydrazide exhibits rapid reaction kinetics with aldehydes at mildly acidic pH (e.g., pH 5.5) to form stable hydrazone linkages [1]. At this pH, primary amines are highly protonated and their nucleophilicity is virtually eliminated, allowing SMCC hydrazide to be used for selective crosslinking in acidic buffers where amine-reactive NHS-ester crosslinkers fail to couple efficiently [1].

Evidence DimensionReactivity at pH 5.5
Target Compound DataRapid hydrazone formation with carbonyls
Comparator Or BaselineNHS-ester/amine reactivity
Quantified DifferenceEfficient coupling vs. >99% reduction in amine reactivity
ConditionsMildly acidic buffer (pH 5.5)

Enables bioconjugation workflows that require acidic conditions to protect pH-sensitive payloads or prevent premature oxidation of free thiols.

Hydrazone conjugation
Head-to-head
PMCA (cyclohexane)≈100% conjugation
APM (aromatic)≈60% conjugation*
Supports pH-responsive linker design
*3-fold molar excess; aldehyde/ketone tune pH lability
PROTAC workflow
Data to verify
Orthogonal maleimide + hydrazide handles enable sequential conjugation without protecting groups
May streamline PROTAC degrader assembly
Class-level inference; no direct DC₅₀ data for this CAS
Salt form selection
Specification review
TFA salt: MW 365.31, org. soluble HCl salt: MW 287.74, GHS07
Choose salt based on solvent and hazard profile
Storage at 0–8°C or −20°C recommended
Scaffold rigidity
Class-level
Cyclohexane core, Fsp³ = 0.58 mp >210°C, non-cleavable bonds
Supports defined conjugate geometry
Rigidity advantage over flexible EMCH/BMPH inferred

ADC Synthesis via Fc-Glycans

SMCC hydrazide is an effective choice for conjugating thiol-containing cytotoxic payloads to the oxidized carbohydrate moieties of antibodies. This site-specific approach preserves the Fab region's antigen-binding capacity and yields a highly homogeneous ADC profile compared to random lysine conjugation [1].

Two-Step Glycoprotein Labeling

Because the cyclohexane ring stabilizes the maleimide group against hydrolysis, SMCC hydrazide is highly suitable for two-step protocols where a glycoprotein is first activated with the crosslinker, purified to remove excess reagent, and then subsequently reacted with a sulfhydryl-containing reporter enzyme or peptide [1].

Glycoprotein Immobilization on Thiolated Surfaces

In biosensor manufacturing, SMCC hydrazide is used to orient glycoproteins uniformly on thiolated gold nanoparticles or sensor chips. By anchoring the proteins via their carbohydrate chains, the active sites remain fully accessible for analyte binding without steric interference [1].

Application Fit

Application
Selection Property
Validation Focus
Glycoconjugate vaccine preparation
Rigid 15.1 Å spacer for steric relief
Conjugation efficiency & epitope ratio reproducibility
pH-responsive hydrazone linkers
Aldehyde/ketone terminus for tunable pH-lability
Hydrazone conjugation yield & pH-dependent release profile
PROTAC degrader assembly
Orthogonal maleimide/hydrazide handles
Chemoselective stepwise conjugation & ternary complex geometry
Antibody labeling for diagnostics
Hydrazide for oxidized glycans, rigid spacer
Antigen-binding activity retention post-conjugation

XLogP3

-0.5

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